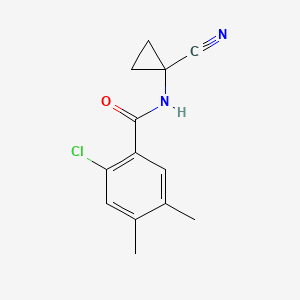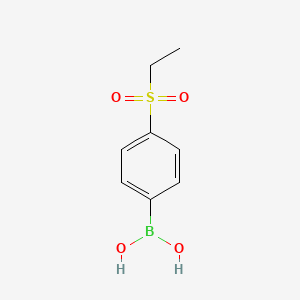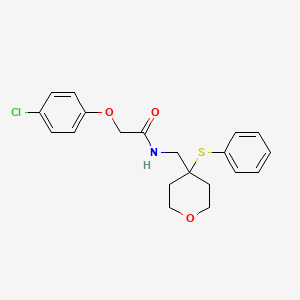
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide, also known as CCPA, is a chemical compound that has been extensively investigated for its pharmacological properties. CCPA is a potent and selective agonist for the adenosine A1 receptor, which is involved in various physiological processes including cardiovascular function, neurotransmission, and inflammation.
作用機序
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide acts as a selective agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 receptor leads to inhibition of adenylate cyclase and a decrease in intracellular cAMP levels, which in turn leads to various downstream effects including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its cardioprotective and neuroprotective effects, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been found to have various other biochemical and physiological effects. For example, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been shown to inhibit platelet aggregation, reduce blood pressure, and modulate immune function. 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has also been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific manipulation of this receptor in various biological systems. However, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide also has some limitations, including its relatively short half-life and the need for careful dosing and administration to avoid potential off-target effects.
将来の方向性
There are several potential future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide and adenosine A1 receptors. One area of interest is the role of A1 receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential for 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide as a therapeutic agent in these conditions. Another area of interest is the development of novel A1 receptor agonists with improved pharmacokinetic properties and fewer off-target effects. Overall, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide and adenosine A1 receptors represent an exciting area of research with potential implications for a wide range of biological processes and diseases.
合成法
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide can be synthesized by reacting 2-chloro-4,5-dimethylbenzoyl chloride with 1-cyanocyclopropane in the presence of a base, such as triethylamine. The resulting product can be purified by chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been used extensively as a research tool to investigate the role of adenosine A1 receptors in various biological processes. For example, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, by reducing infarct size and improving cardiac function. 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has also been found to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury, by reducing neuronal damage and inflammation.
特性
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(11(14)6-9(8)2)12(17)16-13(7-15)3-4-13/h5-6H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNSNGGNVPQMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)
![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)



![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)

